![molecular formula C8H18Cl2N2 B11889593 2,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889593.png)
2,6-Diazaspiro[4.5]decane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazaspiro[45]decane dihydrochloride is a chemical compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[4.5]decane dihydrochloride can be achieved through several methods. One notable method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino reaction, resulting in the formation of the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly with halides, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, halides, and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl halides in the presence of palladium catalysts can yield spiro compounds with exocyclic double bonds .
Scientific Research Applications
2,6-Diazaspiro[4.5]decane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of biologically active compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane: Another spiro compound with similar structural features but different chemical properties.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecanones: These compounds share the spiro structure but have different functional groups and applications.
Uniqueness
2,6-Diazaspiro[45]decane dihydrochloride is unique due to its specific ring structure and the presence of diaza groups
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2,6-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-8(3-1)4-6-9-7-8;;/h9-10H,1-7H2;2*1H |
InChI Key |
AXNUFJIIDQQFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)
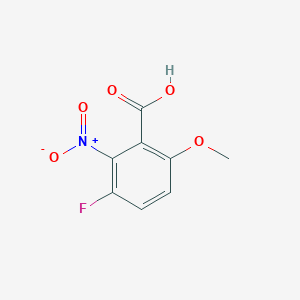
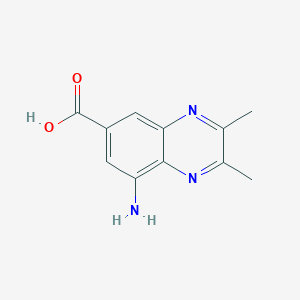


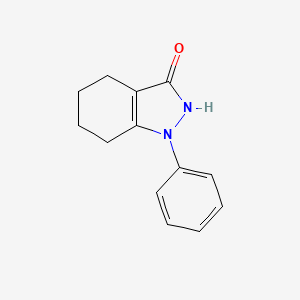
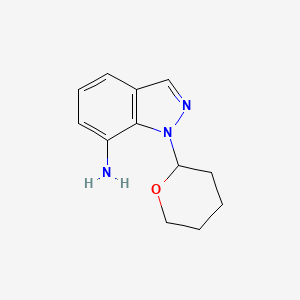


![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)

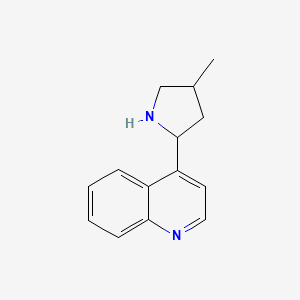
![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
![3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11889586.png)
